4-Bromo-3-(piperazin-1-ylmethyl)phenol
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Overview
Description
4-Bromo-3-(piperazin-1-ylmethyl)phenol: is a chemical compound that features a bromine atom, a piperazine ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(piperazin-1-ylmethyl)phenol typically involves the reaction of 4-bromo-3-nitrophenol with piperazine under specific conditions. The nitro group is first reduced to an amine, which then reacts with piperazine to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-(piperazin-1-ylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium hydroxide or other nucleophiles.
Major Products:
Oxidation: Quinones.
Reduction: Hydrocarbons.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 4-Bromo-3-(piperazin-1-ylmethyl)phenol is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential biological activity .
Biology: In biological research, this compound is studied for its potential interactions with biological targets. It may be used in the development of new drugs or as a tool to study biological pathways .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .
Industry: In industry, this compound can be used in the production of various materials, including polymers and coatings. Its unique chemical properties make it suitable for specific industrial applications .
Mechanism of Action
The mechanism of action of 4-Bromo-3-(piperazin-1-ylmethyl)phenol involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The bromine atom and phenol group may also contribute to its overall biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
- 4-Bromo-3-(4-methylpiperazin-1-yl)phenol
- 4-Bromo-3-(piperazin-1-yl)aniline
- 4-Bromo-3-(piperazin-1-yl)benzoic acid
Comparison: 4-Bromo-3-(piperazin-1-ylmethyl)phenol is unique due to the presence of both a bromine atom and a piperazine ring, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H15BrN2O |
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Molecular Weight |
271.15 g/mol |
IUPAC Name |
4-bromo-3-(piperazin-1-ylmethyl)phenol |
InChI |
InChI=1S/C11H15BrN2O/c12-11-2-1-10(15)7-9(11)8-14-5-3-13-4-6-14/h1-2,7,13,15H,3-6,8H2 |
InChI Key |
DBQSXOODJJZDTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=CC(=C2)O)Br |
Origin of Product |
United States |
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